molecular formula C17H19ClN2O3S B4460306 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE

Cat. No.: B4460306
M. Wt: 366.9 g/mol
InChI Key: UUYMQXHFMWRTHM-UHFFFAOYSA-N
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Description

2-Chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a chloro substituent, and a sulfonamide group

Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12(13-7-5-4-6-8-13)19-17(21)15-10-9-14(11-16(15)18)20(2)24(3,22)23/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMQXHFMWRTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Chlorination: Introduction of the chloro substituent.

    Amidation: Formation of the benzamide core.

    Sulfonamidation: Introduction of the sulfonamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the benzamide core may interact with receptors or other proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(N-methylsulfonamido)benzamide
  • 4-(N-Methylmethanesulfonamido)-N-(1-phenylethyl)benzamide
  • 2-Chloro-N-(1-phenylethyl)benzamide

Uniqueness

2-Chloro-4-(N-methylmethanesulfonamido)-N-(1-phenylethyl)benzamide is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE

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